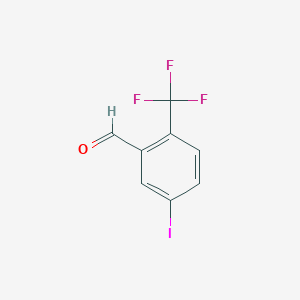

5-Iodo-2-(trifluoromethyl)benzaldehyde

Description

Contextual Significance of Halogenated and Fluorinated Aromatic Aldehydes in Organic Synthesis

Halogenated and fluorinated aromatic aldehydes are cornerstone reagents in organic synthesis. The aldehyde group is a versatile functional handle that can undergo a multitude of transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Wittig reaction, aldol (B89426) condensation, and reductive amination.

The presence of halogens, such as iodine, on the aromatic ring provides a reactive site for transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for constructing complex molecular frameworks from simpler precursors. Fluorine and fluorinated groups, like the trifluoromethyl group, are increasingly incorporated into organic molecules to modulate their physical, chemical, and biological properties.

Interdisciplinary Relevance of the Trifluoromethyl Moiety in Contemporary Chemical Research

The trifluoromethyl (-CF3) group has gained immense importance across various scientific disciplines, most notably in medicinal chemistry and materials science. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly alter the properties of a parent molecule. mdpi.com

In drug discovery, the introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity to biological targets, and cell membrane permeability. mdpi.com This is due to the strength of the carbon-fluorine bond and the unique electronic properties of the -CF3 group. mdpi.com Consequently, many modern pharmaceuticals contain this moiety. In materials science, the incorporation of trifluoromethyl groups can influence the electronic properties, thermal stability, and solubility of organic materials used in applications such as organic light-emitting diodes (OLEDs) and polymers.

Role of Iodine as a Strategic Functional Group in Aryl Systems for Synthetic Elaboration

The iodine atom in aryl iodides serves as an excellent leaving group in a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making aryl iodides highly reactive substrates.

This reactivity is harnessed in numerous synthetic transformations to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation), the Buchwald-Hartwig amination (for C-N bond formation), and the Sonogashira coupling (for C-C alkyne formation) often proceed with higher efficiency and under milder conditions with aryl iodides compared to their bromo or chloro counterparts. This makes 5-Iodo-2-(trifluoromethyl)benzaldehyde a valuable precursor for introducing the 2-(trifluoromethyl)benzaldehyde (B1295035) moiety into a wide range of molecular scaffolds.

While specific, detailed research findings on the synthesis and reactions of this compound are not extensively documented in publicly available literature, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of the reactive aldehyde and iodo functionalities, combined with the influential trifluoromethyl group, positions this compound as a valuable tool for researchers in organic and medicinal chemistry. Further investigations into its specific applications are anticipated to reveal its full potential in the development of novel compounds with tailored properties.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1261827-15-9 |

| Molecular Formula | C8H4F3IO |

| Molecular Weight | 300.02 g/mol |

| Appearance | Not specified |

| Purity | ≥95% |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4F3IO |

|---|---|

Molecular Weight |

300.02 g/mol |

IUPAC Name |

5-iodo-2-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-4H |

InChI Key |

RMDRYPZGKOXHSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodo 2 Trifluoromethyl Benzaldehyde and Precursors

Strategies for Regioselective Iodination in Fluorinated Benzaldehyde (B42025) Scaffolds

The introduction of an iodine atom at a specific position on a fluorinated benzaldehyde ring is a critical step in the synthesis of compounds like 5-iodo-2-(trifluoromethyl)benzaldehyde. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 2-(trifluoromethyl)benzaldehyde (B1295035), both the aldehyde (-CHO) and the trifluoromethyl (-CF3) groups are electron-withdrawing and act as meta-directors. youtube.comlibretexts.org This directing effect is due to the deactivation of the ortho and para positions through resonance and inductive effects, making the meta positions more susceptible to electrophilic attack.

For 2-(trifluoromethyl)benzaldehyde, the positions meta to the aldehyde group are C3 and C5, and the positions meta to the trifluoromethyl group are also C3 and C5. Consequently, electrophilic iodination is strongly directed to the C5 position, which is meta to both deactivating groups, leading to the desired this compound isomer.

Iodination of Vanillin (B372448) and Related Phenolic Benzaldehydes

The iodination of phenolic benzaldehydes, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), provides a well-studied model for understanding the regioselective iodination of substituted benzaldehydes. The hydroxyl group in phenols is a strong activating group and an ortho-, para-director. nih.gov However, the extent and position of iodination can be controlled by the reaction conditions.

Common methods for the iodination of phenols involve the in-situ generation of an electrophilic iodine species. acs.org A typical procedure uses sodium iodide (NaI) and a mild oxidizing agent like sodium hypochlorite (B82951) (NaOCl) in a suitable solvent. nih.gov The reaction proceeds via the formation of hypoiodous acid (HOI) or a related electrophilic iodine species which then attacks the electron-rich aromatic ring.

In the case of vanillin, where the para position to the hydroxyl group is already substituted, iodination occurs preferentially at the ortho position (C5). This demonstrates how existing substituents dictate the position of incoming electrophiles.

Table 1: Comparison of Iodination Methods for Phenolic Compounds

| Iodinating Agent/System | Substrate Example | Key Features | Reference |

| I₂ / HIO₃ | Phenols, Aromatic Amines | Mild conditions, no catalyst needed, short reaction times. | researchgate.net |

| NaI / NaOCl | Phenol | In-situ generation of electrophilic iodine, basic conditions. | nih.gov |

| Molecular Iodine / Iodic Acid | 3,5-disubstituted phenols | Used for the synthesis of triiodinated compounds. | prepchem.com |

Trifluoromethylation Protocols for Aryl Halides and Aldehydes

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of a molecule. wikipedia.org Several methods have been developed for the trifluoromethylation of aryl halides and aldehydes, which can be broadly categorized into nucleophilic and radical approaches.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of an aryl halide or an aldehyde with a nucleophilic "CF3-" equivalent. A common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. byjus.com This reagent, in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), generates a trifluoromethyl anion which can then attack the electrophilic carbon of an aldehyde or an aryl halide in a transition-metal-catalyzed cross-coupling reaction.

For aryl halides, copper- and palladium-catalyzed reactions are prevalent. Copper(I)-mediated trifluoromethylation is a classic method, though it often requires stoichiometric amounts of copper. researchgate.net More recently, catalytic versions using copper or palladium have been developed, expanding the substrate scope and improving reaction efficiency. researchgate.netbeilstein-journals.org For aldehydes, the nucleophilic addition of the trifluoromethyl group to the carbonyl carbon is a direct route to trifluoromethylated alcohols, which can be further oxidized if necessary.

Radical Trifluoromethylation Strategies

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the aromatic substrate. byjus.com These reactions are often initiated by photoredox catalysis or by the decomposition of radical initiators. Reagents like trifluoroiodomethane (CF3I) in the presence of a radical initiator such as triethylborane (B153662) can generate •CF3. byjus.com Another common source of trifluoromethyl radicals is sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent. byjus.com

Radical trifluoromethylation can be particularly useful for substrates that are incompatible with nucleophilic or electrophilic methods. The reaction with aryl halides proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.

Optimization of Reaction Conditions: Reagents, Solvents, Catalysts, Temperature, and Time

The success of a trifluoromethylation reaction is highly dependent on the careful optimization of reaction parameters.

Reagents: The choice of trifluoromethylating agent (e.g., TMSCF3, CF3I, CF3SO2Na) is crucial and depends on the chosen synthetic strategy (nucleophilic vs. radical). byjus.com For nucleophilic approaches, the choice of the fluoride source or activator is also critical.

Solvents: The solvent can significantly influence the solubility of reagents and the stability of intermediates. Common solvents for trifluoromethylation reactions include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile.

Catalysts: In cross-coupling reactions of aryl halides, the choice of the transition metal catalyst (e.g., copper or palladium complexes) and the corresponding ligands is paramount for achieving high yields and selectivity. researchgate.netbeilstein-journals.org

Temperature and Time: Reaction temperatures can range from low temperatures for the generation of unstable nucleophiles to elevated temperatures for promoting reductive elimination in catalytic cycles. Reaction times must be optimized to ensure complete conversion without significant decomposition of products or reagents.

Table 2: Overview of Trifluoromethylation Reagents and Methods

| Reagent/Method | Type | Common Substrates | Key Features | Reference |

| TMSCF₃ (Ruppert-Prakash) | Nucleophilic | Aldehydes, Ketones, Aryl Halides | Requires a fluoride source for activation. | byjus.com |

| CF₃SO₂Na (Langlois Reagent) | Radical | Aryl Halides, Alkenes | Generates CF₃ radicals under oxidative conditions. | byjus.com |

| CF₃I / Triethylborane | Radical | Alkenes, Alkynes | A classic method for generating CF₃ radicals. | byjus.com |

| Copper-catalyzed (with various CF₃ sources) | Nucleophilic | Aryl Iodides | A widely used method for aryl trifluoromethylation. | beilstein-journals.org |

| Palladium-catalyzed (with various CF₃ sources) | Nucleophilic | Aryl Chlorides, Bromides, Iodides | Offers broad substrate scope and functional group tolerance. | researchgate.net |

Multi-Step Conversions from Related Benzaldehyde Derivatives

A versatile approach to the synthesis of this compound involves multi-step reaction sequences starting from more readily available benzaldehyde derivatives. A particularly effective strategy utilizes the Sandmeyer reaction, which allows for the conversion of a primary aromatic amine to an aryl iodide. wikipedia.orgbyjus.comnrochemistry.comnih.govorganic-chemistry.org

This synthetic route could commence with 2-(trifluoromethyl)benzaldehyde. The first step would be the nitration of the aromatic ring. Due to the meta-directing nature of both the aldehyde and trifluoromethyl groups, nitration is expected to occur predominantly at the 5-position, yielding 5-nitro-2-(trifluoromethyl)benzaldehyde. The nitro group can then be reduced to a primary amine, for example, through catalytic hydrogenation, to give 5-amino-2-(trifluoromethyl)benzaldehyde.

The final step is the Sandmeyer reaction. The amino group is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nrochemistry.com The resulting diazonium salt is then treated with a solution of potassium iodide to replace the diazonium group with iodine, affording the target molecule, this compound. nrochemistry.comnih.govorganic-chemistry.org This multi-step approach offers a reliable pathway to the desired product by leveraging well-established and high-yielding chemical transformations. syrris.jp

An alternative starting point could be 3-amino-4-chlorobenzotrifluoride, which can be converted to 2-chloro-5-trifluoromethylbenzaldehyde via diazotization followed by reaction with formaldoxime. prepchem.com Subsequent replacement of the chloro group with iodine could then be explored.

Table 3: Key Transformations in Multi-Step Synthesis

| Reaction | Starting Material Functional Group | Product Functional Group | Reagents | Reference |

| Nitration | -H | -NO₂ | HNO₃, H₂SO₄ | beilstein-journals.org |

| Reduction of Nitro Group | -NO₂ | -NH₂ | H₂, Pd/C or other reducing agents | google.com |

| Sandmeyer Reaction (Iodination) | -NH₂ | -I | 1. NaNO₂, H⁺ 2. KI | nrochemistry.comnih.govorganic-chemistry.org |

Comprehensive Analysis of Reactivity and Derivatization of 5 Iodo 2 Trifluoromethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a classic electrophilic center, readily participating in a variety of nucleophilic addition and redox reactions.

Condensation Reactions: Formation of Hydrazones and Imines

The carbonyl carbon of 5-Iodo-2-(trifluoromethyl)benzaldehyde is susceptible to attack by nitrogen nucleophiles, such as hydrazines and primary amines, leading to the formation of hydrazones and imines (Schiff bases), respectively. These condensation reactions typically proceed by nucleophilic addition to the carbonyl to form a hemiaminal intermediate, followed by dehydration to yield the C=N double bond.

The reaction with hydrazine hydrate, for instance, is expected to produce 2,4-bis(trifluoromethyl)benzylhydrazone under mild conditions, often at room temperature in a solvent like methanol or THF. A patented synthesis for the similar 2,4-bis(trifluoromethyl)benzylhydrazine proceeds via the formation of the corresponding hydrazone by reacting the aldehyde with hydrazine hydrate at standard temperature and pressure google.com.

Similarly, condensation with primary amines yields imines. The synthesis of fluorinated imines is well-documented and can be achieved through classical methods involving stirring the aldehyde and amine in a solvent, or through mechanochemical approaches mdpi.com. The electron-withdrawing nature of the substituents on the aromatic ring can influence the reactivity of the aldehyde and the stability of the resulting imine nih.gov.

| Reactant | Product Type | Typical Conditions |

|---|---|---|

| Hydrazine Hydrate | Hydrazone | Methanol or THF, Room Temperature google.com |

| Primary Amines (R-NH₂) | Imine (Schiff Base) | Solvent (e.g., n-hexane, ethanol) or mechanochemical grinding mdpi.com |

Reductions and Oxidations of the Aldehyde Group

The aldehyde functionality can be readily transformed into an alcohol through reduction or a carboxylic acid via oxidation.

Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols youtube.com. The reaction involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon youtube.comresearchgate.net. A subsequent workup with a protic solvent protonates the resulting alkoxide to yield (5-Iodo-2-(trifluoromethyl)phenyl)methanol. This reduction is generally high-yielding and chemoselective, leaving the aryl iodide and trifluoromethyl groups intact youtube.com. In some cases, to prevent side reactions like intramolecular transesterification in complex molecules, the intermediate alkoxide can be quenched with a weak acid nih.gov.

Oxidation: The aldehyde can be oxidized to the corresponding 5-Iodo-2-(trifluoromethyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the desired reaction conditions and tolerance of other functional groups. The resulting carboxylic acid is a valuable intermediate, for example, as a precursor for hypervalent iodine reagents beilstein-journals.orgresearchgate.net.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Reduction | (5-Iodo-2-(trifluoromethyl)phenyl)methanol | Sodium Borohydride (NaBH₄) in Methanol/Ethanol youtube.com |

| Oxidation | 5-Iodo-2-(trifluoromethyl)benzoic acid | KMnO₄, CrO₃, Ag₂O |

Transformations at the Aryl Iodide Position

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent handle for a wide range of transformations, particularly transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Carbon-Carbon, Carbon-Heteroatom Bond Formation)

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond in oxidative addition to Pd(0) catalysts.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. The reaction is catalyzed by a palladium complex and requires a base. It is highly tolerant of various functional groups, including aldehydes researchgate.nettcichemicals.com. Coupling of this compound with various aryl or vinyl boronic acids would yield complex biaryl or styrenyl aldehydes, respectively. Different palladium catalysts and conditions have been studied to optimize yields for iodo-benzaldehydes researchgate.net.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylalkyne, using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base wikipedia.orgorganic-chemistry.org. The reaction proceeds under mild conditions and is a powerful tool for constructing conjugated systems libretexts.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine wikipedia.orglibretexts.org. This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance wikipedia.orguit.noorganic-chemistry.org. The use of specialized phosphine (B1218219) ligands is often crucial for high efficiency uit.noresearchgate.net.

Heck Alkenylation: The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. This palladium-catalyzed process is fundamental for C-C bond formation. Specific conditions have been developed for reactions involving trifluoromethylated substrates beilstein-journals.org.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl (C-C) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃, NaOEt) researchgate.nettcichemicals.com |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne (C-C) | Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl-Nitrogen (C-N) | Pd catalyst, Phosphine ligand, Base wikipedia.orglibretexts.org |

| Heck | Alkene | Aryl-Vinyl (C-C) | Pd catalyst, Base |

Aromatic Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group libretexts.org.

In this compound, the trifluoromethyl group is a powerful electron-withdrawing group situated ortho to the iodine atom. This strongly activates the ring toward nucleophilic attack at the carbon bearing the iodine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex libretexts.org. Although iodide is not as effective a leaving group as fluoride (B91410) in SₙAr reactions, the significant activation provided by the ortho-CF₃ group can enable substitution by strong nucleophiles such as alkoxides, thiolates, or amines under suitable conditions nih.gov.

Hypervalent Iodine Chemistry and Its Applications

Aryl iodides can be oxidized to form stable hypervalent iodine compounds (λ³-iodanes and λ⁵-iodanes), which are valuable reagents in organic synthesis due to their oxidizing properties and ability to facilitate group transfers nih.gov.

This compound can serve as a precursor to novel hypervalent iodine reagents. Oxidation of the iodine atom using reagents like m-chloroperoxybenzoic acid (mCPBA) in the presence of acetic acid, or oxone in trifluoroacetic acid, can produce the corresponding iodine(III) diacetate or bis(trifluoroacetate) derivatives organic-chemistry.org. These compounds are versatile synthetic intermediates. For example, a related compound, 2-iodobenzoic acid, is the precursor to the widely used Dess-Martin periodinane (a λ⁵-iodane) and 2-iodoxybenzoic acid (IBX) beilstein-journals.org.

A key application is in the development of electrophilic trifluoromethylating agents, analogous to the well-known Togni reagents beilstein-journals.org. The synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one, a hypervalent iodine-based trifluoromethylating agent, starts from 2-iodobenzoic acid beilstein-journals.org. A similar synthetic pathway could potentially be applied to derivatives of this compound, leveraging the existing aryl iodide functionality to construct new reagents for specialized chemical transformations beilstein-journals.orgdiva-portal.org.

Reactivity and Stability of the Trifluoromethyl Group

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the trifluoromethyl group exceptionally robust and often unreactive. tcichemicals.com However, recent advancements in synthetic chemistry have enabled the selective activation and functionalization of C-F bonds within trifluoromethylarenes, opening new avenues for molecular editing. nih.govccspublishing.org.cnscispace.com

These transformations typically proceed through radical intermediates. ccspublishing.org.cn For instance, reductive activation can be achieved through single-electron transfer from a highly reducing photoredox catalyst, leading to the formation of a radical anion. nih.govscispace.com This reactive intermediate can then undergo fragmentation, cleaving a C-F bond to generate a difluorobenzylic radical. This radical can be intercepted by various reagents, such as alkene feedstocks or hydrogen atom sources, to yield a diverse array of difluoroalkylaromatics. nih.gov

Other strategies for C-F bond activation include:

Electrochemical Reduction : This method can generate the necessary radical anions to initiate C-F bond cleavage. rsc.org

Lewis Acid Mediation : Strong Lewis acids like tris(pentafluorophenyl)borane (B(C6F5)3) or in situ generated silyl cations can mediate fluoride abstraction, activating the C-F bond for subsequent reactions. rsc.orgresearchgate.net

Thermally Activated Oxides : γ-Aluminium oxide, when thermally activated, has been shown to be effective for C-F bond activation in trifluoromethylated arenes, leading to the formation of cyclic ketones or carboxylic acids depending on the activation level. nih.gov

While these methods are generally applicable to trifluoromethylarenes, their specific application to this compound would require careful optimization to account for the reactivity of the aldehyde and iodo substituents.

| Activation Method | Key Reagents/Conditions | Intermediate Species | Potential Products |

|---|---|---|---|

| Photoredox Catalysis | Visible light, photoredox catalyst, stoichiometric reductant | Arene radical anion, difluorobenzylic radical | Difluoroalkyl aromatics |

| Electrochemical Reduction | Electric current, silyl precursors | Arene radical anion, silyl cations | Methyl arenes |

| Lewis Acid Mediation | B(C6F5)3, Et3SiH | Difluorocarbocation | Hydrodefluorination products (Ar-CHF2, Ar-CH2F, Ar-CH3) |

| Thermal Activation | γ-Aluminium oxide, heat | Not specified | Cyclic ketones, carboxylic acids |

Influence of the Trifluoromethyl Group on Aromatic Ring Reactivity

The trifluoromethyl group exerts a powerful influence on the reactivity of the aromatic ring to which it is attached. Due to the high electronegativity of the three fluorine atoms, the -CF3 group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I). minia.edu.egwikipedia.org This effect significantly reduces the electron density of the benzene ring, making it less nucleophilic. study.com

Consequently, the presence of a -CF3 group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. ucalgary.cayoutube.com The rate of reaction for an electrophilic attack on trifluoromethylbenzene is significantly slower than that for benzene or toluene. study.comucalgary.ca This deactivation is a crucial consideration in any synthetic strategy involving electrophilic modification of the this compound ring system. The electron-withdrawing nature of the -CF3 group is also a key factor in activating the ring for nucleophilic aromatic substitution, a topic discussed in section 3.5. tcichemicals.com

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the combined directing and activating/deactivating effects of its three substituents: the aldehyde (-CHO), the trifluoromethyl (-CF3), and the iodo (-I) groups.

Both the aldehyde and trifluoromethyl groups are potent deactivating groups due to their strong electron-withdrawing nature (-I and -M effects for -CHO; strong -I effect for -CF3). wikipedia.orgstudy.com They remove electron density from the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene. study.comucalgary.ca Both of these groups are meta-directors. ucalgary.castudy.com This is because electrophilic attack at the ortho and para positions results in a destabilized resonance intermediate where a positive charge is placed adjacent to the positively polarized carbon of the withdrawing group. libretexts.org Attack at the meta position avoids this unfavorable arrangement. libretexts.org

Conversely, the iodine atom is a weakly deactivating group. While it withdraws electron density inductively (-I effect), it can donate electron density through resonance (+M effect) via its lone pairs. youtube.com Because the inductive effect outweighs the resonance effect, halogens are deactivators. However, the resonance donation is most effective at the ortho and para positions, making the iodo group an ortho-, para-director. libretexts.org

In this compound, the substituents are positioned as follows:

-CHO at C1

-CF3 at C2

-I at C5

The directing effects of these groups on the remaining open positions (C3, C4, C6) must be considered:

The -CHO group directs an incoming electrophile to the C3 and C5 positions. Since C5 is already substituted, it directs to C3.

The -CF3 group, being at C2, directs meta to itself, which are the C4 and C6 positions.

The -I group, at C5, directs ortho to itself (C4, C6) and para to itself (C2, which is substituted).

All three substituents strongly deactivate the ring. However, there is a consensus among the directing effects. The -CF3 group directs to C4 and C6, and the -I group also directs to C4 and C6. The -CHO group directs to C3. Given the powerful deactivating nature of the ortho -CHO and -CF3 groups, substitution at C3 and C6 would be sterically hindered and electronically disfavored. Therefore, the most likely position for electrophilic attack, should the reaction proceed under harsh conditions, would be the C4 position, which is directed by both the -CF3 (meta) and -I (ortho) groups.

| Substituent | Position | Reactivity Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -CHO | C1 | Strongly Deactivating | Meta | C3 |

| -CF3 | C2 | Strongly Deactivating | Meta | C4, C6 |

| -I | C5 | Weakly Deactivating | Ortho, Para | C4, C6 |

Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. nih.govsemanticscholar.org The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex intermediate. harvard.edu The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups positioned ortho and/or para to the leaving group. nih.gov

In this compound, the aromatic ring is highly activated for SNAr at the C5 position, where the iodine atom serves as a good leaving group. The activation is provided by two powerful electron-withdrawing groups:

The trifluoromethyl group at the C2 position (ortho to the aldehyde, meta to the iodine).

The aldehyde group at the C1 position (ortho to the -CF3, para to the iodine).

The para-positioning of the strongly electron-withdrawing aldehyde group relative to the iodine leaving group is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. The ortho-trifluoromethyl group further enhances this activation through its strong inductive effect. Therefore, this compound is expected to be highly susceptible to SNAr reactions, where a nucleophile displaces the iodide at C5. This reactivity is a common strategy for introducing a variety of functional groups (e.g., -OR, -NR2, -SR) onto the aromatic ring. nih.gov

While the classical SNAr mechanism involves a stepwise pathway, some nucleophilic aromatic substitutions can proceed through a concerted mechanism (cSNAr), which does not involve a stable Meisenheimer intermediate and is not necessarily limited to electron-poor arenes. nih.govharvard.edu However, given the electronic setup of this compound, the classical two-step SNAr mechanism is the most probable pathway for substitution at the C5 position.

Strategic Applications in the Synthesis of Complex Organic Molecules

Building Block in Heterocyclic Chemistry

The dual functionality of 5-Iodo-2-(trifluoromethyl)benzaldehyde makes it an ideal precursor for constructing substituted heterocyclic systems. The aldehyde group can participate in a wide range of condensation and cyclization reactions to form the core ring structure, while the iodo and trifluoromethyl groups are carried into the final product, imparting valuable properties and allowing for further diversification.

While direct, documented examples of indole synthesis commencing from this compound are not prevalent in readily available literature, its structure is amenable to established indole synthesis methodologies. Plausible synthetic routes can be proposed based on classic named reactions. For instance, a modified Fischer indole synthesis could potentially be employed. This would involve the initial condensation of this compound with a suitable hydrazine to form a hydrazone, followed by an acid-catalyzed intramolecular cyclization and rearrangement to furnish the indole scaffold. The resulting 6-iodo-4-(trifluoromethyl)indole would be a highly valuable intermediate for further functionalization.

Another potential pathway involves palladium-catalyzed reactions, such as a reductive N-heteroannulation. In such a sequence, the aldehyde could be reacted with a 2-nitroaniline derivative, followed by a reductive cyclization to form the indole ring. The presence of the trifluoromethyl group ortho to the aldehyde may influence the steric and electronic environment of the reaction, potentially requiring optimization of reaction conditions.

Trifluoromethylated quinazolinone derivatives are a significant class of compounds with a wide range of biological activities. This compound serves as a key precursor for the synthesis of 2-substituted quinazolinones. A common and effective method involves the condensation of an aromatic aldehyde with 2-aminobenzamide. tandfonline.com In this reaction, the aldehyde reacts with the aniline nitrogen of 2-aminobenzamide to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation, often facilitated by a catalyst, yield the quinazolinone core. tandfonline.com

Utilizing this compound in this reaction leads to the formation of 2-(5-Iodo-2-(trifluoromethyl)phenyl)-quinazolin-4(3H)-one. This one-pot synthesis is efficient and provides a direct route to highly functionalized quinazolinones. researchgate.net The reaction can be catalyzed by various systems, including cerium(III) chloride, under mild conditions. tandfonline.com

| Reactants | Reaction Type | Product | Catalyst/Conditions |

| This compound, 2-Aminobenzamide | Condensation / Cyclization | 2-(5-Iodo-2-(trifluoromethyl)phenyl)-quinazolin-4(3H)-one | e.g., CeCl₃, 100°C, Air tandfonline.com |

The quinoline scaffold is a privileged structure in medicinal chemistry. This compound is an excellent component for constructing quinoline rings through classic condensation reactions like the Friedländer or Doebner-von Miller syntheses.

In the Friedländer synthesis , a 2-aminoaryl aldehyde or ketone is condensed with a compound containing a reactive α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.orgresearchgate.net While the title compound is not a 2-aminoaryl aldehyde itself, it can be used in related multicomponent reactions. A more direct application is in the Doebner–von Miller reaction , which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from an aldehyde. wikipedia.orgresearchgate.net A variation, the Doebner reaction, specifically condenses an aniline, an aldehyde, and pyruvic acid.

Using this compound in a Doebner-type reaction with an aniline (e.g., aniline itself) and pyruvic acid would yield a 2-(5-Iodo-2-(trifluoromethyl)phenyl)-quinoline-4-carboxylic acid. This approach provides a straightforward route to quinolines bearing the specific substituted phenyl group at the 2-position. researchgate.net

| Reaction Name | Reactants | Expected Product Core | Key Features |

| Doebner Reaction | Aniline, this compound, Pyruvic Acid | 2-(5-Iodo-2-(trifluoromethyl)phenyl)-quinoline-4-carboxylic acid | Forms quinoline-4-carboxylic acids |

| Friedländer Annulation | 2-Aminoaryl ketone, this compound (as precursor to α,β-unsaturated aldehyde) | Substituted Quinoline | Versatile for poly-substituted quinolines nih.gov |

This compound is a valuable starting material for the synthesis of benzo-fused pyrazines, commonly known as quinoxalines. The most direct and widely used method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. chim.itnih.govnih.gov While the title compound is not a 1,2-dicarbonyl, it can be readily employed in reactions that proceed via an initial condensation.

A well-established method involves the oxidative cyclization of an ortho-phenylenediamine with an aldehyde. In this approach, two equivalents of the aldehyde condense with the diamine, or the reaction proceeds through an in-situ oxidation of the aldehyde followed by cyclization. More commonly, the aldehyde can be used to generate an α-keto aldehyde or a related species which then reacts. For instance, reaction of this compound with an ortho-phenylenediamine in the presence of an oxidizing agent or a specific catalyst system can lead to the formation of 2-(5-Iodo-2-(trifluoromethyl)phenyl)quinoxaline. This reaction provides a simple and modular approach to constructing these important heterocyclic scaffolds. encyclopedia.pub

Boron dipyrromethene (BODIPY) dyes are a prominent class of fluorescent molecules with applications ranging from biological imaging to materials science. nih.govscilit.com The most common synthesis of the BODIPY core involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole derivative, followed by oxidation and complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂). wikipedia.org

This compound is an ideal substrate for this reaction, yielding a meso-substituted BODIPY dye with both iodo and trifluoromethyl functionalities. The resulting dye, meso-(5-Iodo-2-(trifluoromethyl)phenyl)BODIPY, possesses unique features:

Trifluoromethyl Group : The electron-withdrawing CF₃ group can modulate the electronic properties of the dye, often leading to shifts in the absorption and emission spectra and enhancing photostability.

Iodo Group : The iodine atom serves as a versatile synthetic handle for post-synthetic modification. nih.gov It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of a wide variety of other functional groups to the BODIPY core. This enables the creation of complex sensors, probes, and materials from a single dye precursor.

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Condensation | This compound, 2 eq. Pyrrole derivative (e.g., 2,4-dimethylpyrrole) | Dipyrromethane | Formation of the core precursor |

| 2. Oxidation | e.g., DDQ or p-Chloranil | Dipyrromethene | Aromatization of the core |

| 3. Complexation | BF₃·OEt₂, Base (e.g., Et₃N) | meso-(5-Iodo-2-(trifluoromethyl)phenyl)BODIPY | Final dye formation |

The unique arrangement of functional groups in this compound opens pathways to other novel fused heterocyclic systems. The ortho-relationship between the iodine atom and the aldehyde group (separated by the trifluoromethyl group) can be exploited in intramolecular cyclization reactions. For example, the aldehyde can be converted into various functional groups (e.g., an alkyne via a Corey-Fuchs reaction or an alkene via a Wittig reaction). The resulting intermediate, possessing an iodine atom and an unsaturated system in proximity, becomes a prime candidate for palladium-catalyzed intramolecular cyclizations, such as intramolecular Heck or Sonogashira reactions, to form new fused rings. organic-chemistry.orgnih.gov This strategy allows for the creation of complex, rigid polycyclic aromatic systems containing the trifluoromethyl group, which are of interest in materials science and medicinal chemistry.

Precursor for Advanced Synthetic Intermediates

In principle, the functionalities present in this compound make it a potentially valuable precursor for a variety of advanced synthetic intermediates. The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions.

The carbon-iodine bond is a key feature, enabling a multitude of cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for the formation of carbon-carbon bonds. The iodine substituent would allow for the introduction of diverse aryl, vinyl, or alkynyl groups at the 5-position of the benzaldehyde (B42025) ring. These transformations would yield highly functionalized benzaldehyde derivatives, which could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

Despite this potential, a thorough search of the scientific literature did not yield specific examples of this compound being used as a precursor for the synthesis of advanced synthetic intermediates. Research on related iodo- and trifluoromethyl-substituted benzaldehydes is more common, but direct extrapolation of their reactivity and applications to the 5-iodo-2-(trifluoromethyl) isomer would be speculative without experimental evidence.

Table 1: Potential Transformations of this compound No specific research data is available for this compound. The following table is based on the general reactivity of its functional groups.

| Functional Group | Reaction Type | Potential Product |

| Aldehyde | Oxidation | 5-Iodo-2-(trifluoromethyl)benzoic acid |

| Aldehyde | Reduction | (5-Iodo-2-(trifluoromethyl)phenyl)methanol |

| Aldehyde | Wittig Reaction | 1-Iodo-5-(2-alkenyl)-2-(trifluoromethyl)benzene |

| Iodine | Suzuki Coupling | 5-Aryl-2-(trifluoromethyl)benzaldehyde |

| Iodine | Heck Coupling | 5-Vinyl-2-(trifluoromethyl)benzaldehyde |

| Iodine | Sonogashira Coupling | 5-Alkynyl-2-(trifluoromethyl)benzaldehyde |

Role in Cascade and Multi-Component Reactions

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These reactions are of great interest in modern organic synthesis due to their atom economy, step economy, and ability to rapidly generate molecular complexity.

The structure of this compound suggests its potential utility in such reactions. The aldehyde functionality could participate as an electrophilic component in various MCRs, such as the Biginelli, Ugi, or Passerini reactions, to construct complex heterocyclic scaffolds. The iodo group could be involved in a subsequent or preceding cross-coupling step within a cascade sequence. For instance, a Suzuki coupling could be followed by an intramolecular cyclization involving the aldehyde, leading to the formation of fused ring systems.

However, as with its role as a precursor, a detailed search of the scientific literature did not uncover any specific instances of this compound being employed in cascade or multi-component reactions. The development of novel cascade and multi-component reactions is an active area of research, and while this compound could theoretically be a substrate for such transformations, there is currently no published evidence to support this.

Table 2: Potential Cascade and Multi-Component Reactions Involving this compound No specific research data is available for this compound. The following table is based on hypothetical reaction pathways.

| Reaction Type | Potential Role of this compound | Potential Product Class |

| Suzuki-Lactolization Cascade | Substrate for initial Suzuki coupling, followed by intramolecular cyclization of the aldehyde. | Fused heterocyclic systems |

| Ugi Reaction | Aldehyde component | α-Acylamino carboxamide derivatives |

| Biginelli Reaction | Aldehyde component | Dihydropyrimidinone derivatives |

Mechanistic Insights and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms for Derivatization (e.g., SNAr, radical pathways)

The presence of both an electron-withdrawing trifluoromethyl group and a good leaving group (iodine) on the aromatic ring, in addition to the reactive aldehyde functionality, allows for diverse derivatization pathways. Key among these are Nucleophilic Aromatic Substitution (SNAr) and radical-mediated reactions.

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a plausible pathway for the displacement of the iodide in 5-iodo-2-(trifluoromethyl)benzaldehyde. The strong electron-withdrawing nature of the adjacent trifluoromethyl group and the ortho-positioned aldehyde group activates the aryl iodide towards nucleophilic attack. Quantum mechanics calculations on similar polyhalogenated benzaldehydes suggest that the reaction proceeds via the formation of a stable Meisenheimer complex intermediate. wuxiapptec.com The regioselectivity of the nucleophilic attack is governed by the electronic stabilization of this intermediate. For SNAr reactions, fluoride (B91410) is typically a better leaving group than other halogens; however, the specific electronic environment of the substrate can influence the leaving group ability. wuxiapptec.com

Radical Pathways: Radical mechanisms are particularly relevant in trifluoromethylation and perfluoroalkylation reactions where the aldehyde group is targeted. One prominent pathway involves the merger of organocatalysis and photoredox catalysis. nih.govorganic-chemistry.org In this dual catalytic cycle, a photocatalyst, upon excitation by visible light, engages in a single electron transfer (SET) with a trifluoromethyl source like trifluoromethyl iodide to generate a trifluoromethyl radical (•CF3). nih.gov Simultaneously, the aldehyde reacts with a chiral amine organocatalyst to form a nucleophilic enamine intermediate. The electrophilic •CF3 radical then rapidly adds to the π-rich enamine. nih.gov The resulting α-amino radical undergoes a second electron transfer event to form an iminium ion, which upon hydrolysis, yields the α-trifluoromethylated aldehyde product and regenerates the organocatalyst. nih.gov

Another approach involves a non-photolytic method that merges Lewis acid and organocatalysis with an electrophilic trifluoromethylating reagent, such as an iodonium (B1229267) salt. nih.gov This pathway also provides access to enantioenriched α-trifluoromethylated aldehydes under mild conditions without the need for a light source. nih.gov Transition-metal-free approaches can also proceed via radical intermediates. For instance, base-promoted homolytic aromatic substitution (HAS) involves the generation of an aryl radical from an aryl halide through a single-electron transfer process, which can then react with other arenes. acs.org

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is fundamental to controlling the outcome of reactions involving this compound, enhancing both reaction rates and selectivity (chemo-, regio-, and stereo-).

Metal-Catalyzed Approaches: Transition metals, particularly copper and palladium, are widely used to catalyze reactions at the carbon-iodine bond.

Copper Catalysis: Copper(I) salts are effective catalysts for the trifluoromethylation of aryl iodides. beilstein-journals.orgresearchgate.net A proposed mechanism involves the generation of a Cu(I)-CF3 species from a trifluoromethylating reagent. beilstein-journals.org This species then undergoes oxidative addition with the aryl iodide (like this compound) to form a Cu(III) complex. Subsequent reductive elimination yields the trifluoromethylated arene and regenerates the Cu(I) catalyst. beilstein-journals.orgresearchgate.net Mechanistic studies suggest that the oxidative addition step is often the rate-determining step of the catalytic cycle. beilstein-journals.orgresearchgate.net The choice of ligand, such as 2,2'-bipyridyl, is crucial for stabilizing the copper catalyst and achieving high yields. beilstein-journals.orgresearchgate.net

| Catalyst System | Trifluoromethylating Reagent | Proposed Mechanism | Key Step | Ref |

| CuI / 2,2'-bipyridyl | 2-Trifluoromethylbenzimidazoline | Oxidative Addition / Reductive Elimination | Oxidative addition of aryl iodide to Cu(I)-CF3 | beilstein-journals.orgresearchgate.net |

| CuTC | 2-PySO2CHFCOR | Debenzoylative fluoroalkylation | Importance of (2-pyridyl)sulfonyl moiety for catalysis | beilstein-journals.orgnih.gov |

Palladium Catalysis: Palladium catalysts are also employed, often with specialized phosphine (B1218219) ligands like BrettPhos, which facilitate the reductive elimination step in cross-coupling reactions. nih.gov Palladium-catalyzed C-H activation can also be used for perfluoroalkylation, where perfluoroalkyl iodides serve as the radical source. nih.gov

Organocatalytic Approaches: Asymmetric organocatalysis is a powerful tool for transformations involving the aldehyde group, particularly for achieving high enantioselectivity. Chiral imidazolidinone catalysts are commonly used to activate aldehydes by forming chiral enamine intermediates. nih.govorganic-chemistry.org This strategy has been successfully applied to the α-trifluoromethylation of aldehydes. nih.govorganic-chemistry.orgnih.gov The merger of organocatalysis with photoredox catalysis or Lewis acid catalysis provides novel mechanistic pathways for generating and controlling radical reactions. nih.govnih.gov

Transition-Metal-Free Approaches: These methods offer sustainable alternatives to metal-catalyzed reactions. Base-promoted homolytic aromatic substitution (HAS) can achieve the coupling of aryl halides with other aromatic systems without a metal catalyst. acs.org Hypervalent iodine reagents can also promote oxidative coupling reactions or act as electrophilic trifluoromethylating agents. acs.orgbeilstein-journals.org For instance, diaryliodonium salts can serve as aryl radical precursors in the presence of a base or under planetary ball milling conditions with a piezoelectric material. beilstein-journals.org

Stereochemical Control in Reactions Involving the Compound

Achieving stereochemical control is a primary objective when the reaction creates a new chiral center. For this compound, this is most relevant in reactions of the aldehyde moiety.

The enantioselective α-trifluoromethylation of aldehydes is a prime example of achieving high stereochemical control. nih.gov This is accomplished using a chiral organocatalyst, typically an imidazolidinone derivative, which reacts with the aldehyde to form a stereofacially-biased enamine. nih.gov The bulky groups on the catalyst effectively shield one face of the enamine, directing the attack of the incoming electrophile (e.g., a trifluoromethyl radical) to the exposed face. nih.gov This catalyst-enforced induction leads to the formation of the product with high enantiomeric excess (ee). organic-chemistry.org

The reaction conditions, such as temperature, are critical for maximizing enantioselectivity. Performing the photoredox organocatalytic trifluoromethylation at sub-ambient temperatures (e.g., -20 °C) has been shown to yield high levels of enantiocontrol (up to 99% ee). organic-chemistry.org The resulting α-trifluoromethyl aldehydes are valuable chiral building blocks that can be converted into other important synthons, such as β-trifluoromethyl alcohols and amines, often without significant loss of enantiopurity. nih.gov

In reactions involving substitution at a benzylic position, the mechanism can follow either an SN1 or SN2 pathway, leading to racemization or inversion of configuration, respectively. While not directly involving the aldehyde, understanding these pathways is crucial for designing stereoselective reactions on derivatives of the title compound. The poor leaving group ability of fluoride, for example, can favor SN2 pathways in benzylic substitutions. beilstein-journals.org

| Reaction Type | Catalytic Approach | Method of Stereocontrol | Achieved Selectivity | Ref |

| α-Trifluoromethylation | Photoredox Organocatalysis | Chiral imidazolidinone catalyst forms a shielded enamine intermediate, directing radical attack. | Up to 99% ee | nih.govorganic-chemistry.org |

| α-Trifluoromethylation | Lewis Acid / Organocatalysis | Merger of catalysis with an electrophilic trifluoromethyl iodonium salt. | High enantioselectivity | nih.gov |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-Iodo-2-(trifluoromethyl)benzaldehyde. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov For substituted benzaldehydes, the nature and position of the substituents significantly influence these frontier orbitals. The electron-withdrawing trifluoromethyl group at the ortho position and the iodine atom at the meta position (relative to the trifluoromethyl group) are expected to lower both the HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. malayajournal.org The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site (indicated by a red or yellow color on the MEP map), making it susceptible to attack by electrophiles. malayajournal.org Conversely, the aldehydic proton and the carbon atom of the carbonyl group would be electron-deficient (indicated by a blue color), representing sites for nucleophilic attack.

The table below presents representative calculated electronic properties for a related substituted benzaldehyde (B42025), illustrating the type of data obtained from quantum chemical calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |

Note: The values in this table are illustrative and based on typical calculations for substituted benzaldehydes. Specific values for this compound would require dedicated calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathways. montclair.edu

For instance, in reactions involving the aldehyde group, such as nucleophilic additions or reductions, computational methods can be used to model the approach of the nucleophile to the carbonyl carbon. These models can help to understand the stereoselectivity of such reactions. The energy profile of the reaction can be calculated, revealing the activation energy required to reach the transition state. A lower activation energy indicates a faster reaction.

Trifluoromethylation reactions are of significant interest in organic synthesis, and computational studies have been employed to understand their mechanisms. montclair.edu For reactions where this compound might be a substrate or a product, computational modeling can elucidate the role of catalysts and the nature of the reactive intermediates, such as trifluoromethyl radicals. rsc.org The identification of transition state structures is a key outcome of these studies, providing a snapshot of the molecular geometry at the peak of the energy barrier. montclair.edu

Prediction of Reactivity and Regioselectivity

Computational chemistry can predict the reactivity and regioselectivity of this compound in various chemical transformations. The electronic effects of the iodo and trifluoromethyl substituents play a crucial role in directing the outcome of reactions.

The electron-withdrawing nature of both the trifluoromethyl group and the iodine atom deactivates the aromatic ring towards electrophilic aromatic substitution. Computational calculations of charge distribution and Fukui functions can quantify this effect and predict the most likely sites for any potential substitution, which would likely be the positions meta to the deactivating groups.

In nucleophilic aromatic substitution reactions, the positions ortho and para to the strong electron-withdrawing trifluoromethyl group are activated. DFT calculations can be used to compare the activation barriers for nucleophilic attack at different positions on the aromatic ring, thus predicting the regioselectivity. researchgate.net

The reactivity of the aldehyde group is also influenced by the substituents. The electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This enhanced reactivity can be quantified computationally by calculating the partial atomic charge on the carbonyl carbon.

Spectroscopic Property Simulations to Support Structural Elucidation

Computational methods can simulate various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra and confirming the structure of the compound.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculated shifts can be compared with experimental data to aid in the assignment of peaks. For example, the chemical shift of the aldehydic proton is particularly sensitive to the electronic environment and can be accurately predicted.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be computed to help identify characteristic functional group vibrations. mdpi.com The calculated IR spectrum can be compared with the experimental spectrum to confirm the presence of key structural features, such as the carbonyl (C=O) stretch of the aldehyde group. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic transitions that give rise to the UV-Vis absorption spectrum. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and help to understand the nature of the electronic excitations in the molecule.

The following table shows a comparison of experimental and computationally simulated spectroscopic data for a related trifluoromethylated aromatic compound.

| Spectroscopic Data | Experimental Value | Simulated Value |

| ¹H NMR (aldehydic H) | ~10.0 ppm | ~10.1 ppm |

| ¹³C NMR (carbonyl C) | ~190 ppm | ~191 ppm |

| IR (C=O stretch) | ~1700 cm⁻¹ | ~1705 cm⁻¹ |

| UV-Vis (λmax) | ~250 nm | ~248 nm |

Note: The values in this table are illustrative for a substituted benzaldehyde and demonstrate the typical accuracy of spectroscopic simulations.

Emerging Research Directions and Future Prospects

Development of Novel Organoiodine Reagents Derived from the Compound

The presence of an iodine atom on the aromatic ring makes 5-Iodo-2-(trifluoromethyl)benzaldehyde an ideal precursor for the synthesis of hypervalent iodine reagents. These reagents, which include λ³- and λ⁵-iodanes, are prized in organic synthesis for their mild, selective, and environmentally benign oxidizing properties, often serving as alternatives to heavy metal-based reagents. nih.govbeilstein-journals.orgnih.gov

The development of new reagents from this specific benzaldehyde (B42025) would typically begin with the oxidation of the aldehyde group to a carboxylic acid, yielding 5-iodo-2-(trifluoromethyl)benzoic acid. This intermediate is a gateway to several classes of powerful hypervalent iodine reagents.

Novel λ³-Iodanes: From the corresponding benzoic acid, cyclic λ³-iodanes like benziodoxolones can be synthesized. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to enhance the electrophilicity and reactivity of the iodine center. acs.org This could lead to a new generation of Togni-like reagents for group transfer reactions, potentially exhibiting unique reactivity for trifluoromethylation or other functional group installations. acs.orgresearchgate.net

Novel λ⁵-Iodanes: The precursor acid can also be used to create λ⁵-iodanes, which are potent oxidants. Analogues of well-known reagents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) could be developed. beilstein-journals.orgnih.gov The trifluoromethyl group would modulate the solubility, stability, and oxidizing power of these new reagents, offering a fine-tuned tool for complex organic transformations.

The table below compares potential novel reagents with their established counterparts.

| Potential Novel Reagent Class | Parent Compound | Key Structural Feature | Anticipated Property Modification |

| Trifluoromethylated Benziodoxolone | Togni's Reagent | CF₃ group on the aromatic backbone | Enhanced electrophilicity and reactivity in group transfer reactions. acs.org |

| Trifluoromethylated IBX Analogue | 2-Iodoxybenzoic acid (IBX) | CF₃ group on the aromatic backbone | Increased oxidizing potential; altered solubility profile. |

| Trifluoromethylated DMP Analogue | Dess-Martin Periodinane (DMP) | CF₃ group on the aromatic backbone | Modified reactivity and stability as an oxidant. |

Green Chemistry Approaches in its Synthesis and Transformations

The principles of green and sustainable chemistry are increasingly guiding synthetic strategies. For a valuable building block like this compound, developing eco-friendly synthetic routes and transformations is a key research objective.

Future research will likely focus on several key areas:

Sustainable Synthesis: The industrial production of benzaldehydes can be made more sustainable. For example, processes involving the catalytic oxidation of toluene derivatives using environmentally benign oxidants like hydrogen peroxide (H₂O₂) with vanadium-based catalysts represent a greener alternative to traditional methods. mdpi.comresearchgate.net Applying such methodologies to a 5-iodo-2-(trifluoromethyl)toluene precursor would offer a more sustainable route to the target aldehyde.

Catalytic Transformations: A major goal in reactions involving organoiodine compounds is to move from stoichiometric to catalytic processes. For transformations using hypervalent iodine reagents derived from the title compound, developing catalytic cycles where the iodoarene is re-oxidized in situ would drastically improve atom economy and reduce waste. beilstein-journals.orgnih.gov

Advanced Process Technologies: Modern technologies like continuous flow chemistry and reactive distillation offer significant advantages in terms of safety, efficiency, and waste reduction. beilstein-journals.org Flow microreactors provide precise control over reaction conditions, which is crucial for managing highly reactive intermediates. beilstein-journals.org Reactive distillation, which combines chemical reaction and product separation into a single unit, can increase conversion and selectivity by continuously removing products from the reaction zone. acs.org

The application of green chemistry principles is summarized in the table below.

| Green Chemistry Principle | Application to this compound Chemistry | Example |

| Use of Catalysis | Shifting from stoichiometric to catalytic use of derived hypervalent iodine reagents. | In situ re-oxidation of the iodoarene byproduct to regenerate the active oxidant. beilstein-journals.org |

| Benign Solvents & Reagents | Employing safer solvents and less toxic reagents for synthesis and transformations. | Synthesis via V-catalyzed oxidation using H₂O₂ in a biphasic system to avoid organic solvents. mdpi.comresearchgate.net |

| Process Intensification | Utilizing technologies like flow chemistry for improved control and safety. | Performing a Grignard addition to the aldehyde in a microreactor to manage exothermicity. beilstein-journals.org |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Developing tandem reactions where the iodoarene moiety is incorporated into the final product structure. nih.gov |

Untapped Reactivity Patterns and Synthetic Applications

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed sequentially or in tandem to rapidly build molecular complexity.

The Iodo Group as a Synthetic Handle: The carbon-iodine bond is a versatile anchor for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of aryl, alkynyl, vinyl, and amino substituents, respectively, providing access to a vast chemical space. nih.gov

The Aldehyde as an Electrophilic Center: The aldehyde functionality is a classic electrophilic site for C-C bond formation (e.g., Wittig, Grignard, aldol (B89426) reactions) and C-N bond formation (e.g., reductive amination, imine condensation). One-pot reduction/cross-coupling procedures could further streamline synthetic routes. rug.nl

Synergistic Applications in Medicinal Chemistry: The trifluoromethyl group is a highly valued substituent in drug design. Its incorporation into bioactive molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnih.gov Consequently, this compound is an exceptionally valuable scaffold for the synthesis of new pharmaceutical candidates. By combining cross-coupling at the iodo position with transformations at the aldehyde, complex molecules bearing the crucial CF₃ motif can be constructed efficiently, creating libraries of novel compounds for drug discovery programs. nih.gov

The table below outlines the untapped potential of each functional group.

| Functional Group System | Potential Untapped Reactions | Resulting Compound Class | Potential Applications |

| Iodo Group | Palladium- or Copper-catalyzed multicomponent reactions. | Highly substituted aromatic cores. | Medicinal Chemistry, Organic Electronics |

| Aldehyde Group | Asymmetric catalysis (e.g., organocatalytic additions). | Chiral alcohols, amines, and heterocycles. | Agrochemicals, Pharmaceuticals |

| Combined Reactivity | Sequential one-pot coupling and condensation reactions. | Complex polyfunctional molecules. | Drug Discovery Scaffolds, Functional Dyes |

Computational Design of New Reactions and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity, thereby accelerating the design of new reactions and catalysts.

Elucidating Reaction Mechanisms: DFT calculations can provide deep insight into the transition states and intermediates of complex reaction pathways. researchgate.netnih.gov For novel reactions involving reagents derived from this compound, computational studies can help rationalize observed selectivity, predict reaction outcomes, and guide experimental design. For instance, DFT has been used to clarify the mechanisms of reactions mediated by iodine(III) reagents. researchgate.net

Predicting and Tuning Reactivity: Computational models can quantify how the electronic properties of the trifluoromethyl group influence the reactivity of the iodo and aldehyde functionalities. By calculating parameters such as frontier molecular orbital energies (HOMO/LUMO), bond dissociation enthalpies, and electrostatic potential maps, researchers can predict the most likely sites of reaction and design substrates for optimal reactivity. umons.ac.be

In Silico Catalyst Design: The rational design of catalysts can be significantly enhanced through computational screening. DFT can be used to model the interaction between a substrate like this compound and a transition-metal catalyst. By systematically modifying ligands in silico and evaluating the energetics of the catalytic cycle, more efficient and selective catalysts can be identified before committing to extensive laboratory synthesis and testing.

The role of computational methods in exploring the compound's chemistry is detailed below.

| Computational Method | Calculable Property | Insight for this compound |

| Density Functional Theory (DFT) | Transition State Energies, Reaction Pathways | Elucidation of mechanisms for new transformations; predicting product selectivity. researchgate.netmdpi.com |

| DFT / Molecular Orbital Theory | HOMO/LUMO Energies, Electrostatic Potential | Predicting regioselectivity in electrophilic/nucleophilic attacks; understanding the electronic influence of the CF₃ group. umons.ac.be |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst-Substrate Binding Energies | Rational design of optimized ligands for cross-coupling reactions involving the iodo group. |

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Iodo-2-(trifluoromethyl)benzaldehyde in laboratory settings?

Answer:

The synthesis typically involves sequential halogenation and functional group introduction. A common approach is:

Electrophilic Iodination : React 2-(trifluoromethyl)benzaldehyde with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DCM) under inert atmosphere at 0–5°C to achieve regioselective iodination at the 5-position .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity.

Key Considerations :

- Temperature control minimizes side reactions (e.g., over-iodination).

- Catalysts like BF₃·OEt₂ enhance electrophilic substitution efficiency .

Basic: How is this compound characterized to confirm structural integrity?

Answer:

Standard analytical methods include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 316 (C₈H₄F₃IO) confirms molecular weight .

- X-ray Crystallography : Resolves regiochemistry in ambiguous cases .

Advanced: How do reaction conditions influence regioselectivity during iodination of trifluoromethyl-substituted benzaldehydes?

Answer:

Regioselectivity depends on:

- Directing Effects : The aldehyde group (-CHO) directs electrophiles to the para position. Competing trifluoromethyl (-CF₃) meta-directing effects require precise stoichiometry to favor 5-iodination .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing para-selectivity.

- Catalysts : Lewis acids (e.g., FeCl₃) modulate electrophile reactivity, reducing side products .

Data Contradiction : Some studies report meta-iodination when using excess NIS, highlighting the need for controlled reagent ratios .

Advanced: What role does this compound play in cross-coupling reactions for drug discovery?

Answer:

The iodine moiety enables:

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids to synthesize biaryl aldehydes, intermediates for kinase inhibitors .

- Sonogashira Reaction : Alkynylation for fluorescent probes targeting cellular receptors .

Optimization Tips : - Use Pd(PPh₃)₄ as a catalyst and degas solvents to prevent palladium oxidation.

- Microwave-assisted synthesis reduces reaction times (e.g., 30 min at 120°C) .

Data Contradiction: Why do reported yields for this compound vary across studies?

Answer:

Discrepancies arise from:

- Purification Methods : Column chromatography yields >85% purity, while recrystallization may result in lower recovery (~70%) due to solubility issues .

- Side Reactions : Competitive formation of di-iodinated byproducts under prolonged reaction times .

- Scale : Lab-scale syntheses (1–5 g) report higher yields (80–87%) than industrial attempts, where scalability challenges (e.g., catalyst recycling) reduce efficiency .

Advanced: How is computational modeling used to predict reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and electrostatic potential maps .

- Transition State Analysis : Identifies energy barriers for cross-coupling steps, guiding catalyst selection (e.g., Pd vs. Ni) .

Case Study : Simulations of Ullmann coupling with CuI/l-proline showed higher activation energy for meta-substitution, aligning with experimental para-selectivity .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure.

- Waste Disposal : Treat iodine-containing waste with NaHSO₃ to reduce toxicity before disposal .

Advanced: Can this compound serve as a precursor for trifluoromethylated heterocycles?

Answer:

Yes, via:

- Cyclocondensation : React with hydrazines or hydroxylamines to form pyrazoles or isoxazoles with CF₃ groups, bioactive in anticancer screening .

- Knorr Pyrrole Synthesis : Condense with β-ketoesters under acidic conditions to generate trifluoromethylated pyrroles .

Key Insight : The aldehyde group’s reactivity allows sequential functionalization without protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.